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Compound of Interest

Compound Name: MSI-1701

Cat. No.: B560553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel HER2-targeting antibody-drug

conjugate (ADC) BB-1701 against current standard-of-care therapies for HER2-expressing

cancers. The analysis is supported by preclinical and clinical data to inform research and drug

development professionals.

Introduction to BB-1701
BB-1701 is an investigational ADC composed of the humanized anti-HER2 monoclonal

antibody, trastuzumab, conjugated to the cytotoxic payload eribulin, a microtubule dynamics

inhibitor.[1] The two are linked via a cathepsin B-cleavable valine-citrulline linker.[1] A key

feature of BB-1701 is its potent bystander effect, enabling it to eliminate neighboring HER2-low

or HER2-negative tumor cells, and its capacity to induce immunogenic cell death (ICD), which

may stimulate an anti-tumor immune response.[2][3] Preclinical studies have demonstrated its

activity in HER2-low and ADC-resistant cancer models.[2][3][4] BB-1701 is currently being

evaluated in clinical trials for patients with locally advanced or metastatic HER2-expressing

solid tumors, including breast and gastric cancers.[2][5]

Current Standard-of-Care HER2 Therapies
The therapeutic landscape for HER2-positive cancers has evolved significantly with several

classes of approved agents:
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Monoclonal Antibodies: Trastuzumab and pertuzumab are foundational therapies that bind to

the HER2 receptor, inhibiting its signaling and mediating antibody-dependent cell-mediated

cytotoxicity (ADCC).

Antibody-Drug Conjugates (ADCs): Ado-trastuzumab emtansine (T-DM1) and fam-

trastuzumab deruxtecan (T-DXd) combine the targeting ability of trastuzumab with potent

cytotoxic payloads.

Tyrosine Kinase Inhibitors (TKIs): Lapatinib, neratinib, and tucatinib are small molecules that

inhibit the intracellular kinase domain of HER2.

Comparative Performance Data
The following tables summarize the performance of BB-1701 and standard-of-care therapies in

relevant clinical settings.

Table 1: Performance in HER2-Positive Metastatic Breast
Cancer
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Therapy Trial
Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade ≥3
Adverse
Events

BB-1701

Phase I

(NCT0425

7110)

Heavily

pretreated,

HER2-

expressing

solid

tumors

(including

breast

cancer)

70.5% (in

17 breast

cancer

patients)

Not

Reported

Not

Reported

Peripheral

neuropathy

,

neutropeni

a,

increased

AST/ALT

Pertuzuma

b +

Trastuzum

ab +

Docetaxel

CLEOPAT

RA

First-line

HER2+

metastatic

breast

cancer

80.2%
18.7

months

57.1

months[2]

Neutropeni

a, febrile

neutropeni

a,

diarrhea[6]

Ado-

trastuzuma

b

emtansine

(T-DM1)

EMILIA

Previously

treated

with

trastuzuma

b and a

taxane

43.6%[3]
9.6

months[7]

30.9

months[3]

Thrombocy

topenia,

increased

AST/ALT[8]

Fam-

trastuzuma

b

deruxtecan

(T-DXd)

DESTINY-

Breast01

Heavily

pretreated

HER2+

metastatic

breast

cancer

61.4%[9]
19.4

months[9]

24.6

months[9]

Neutropeni

a, anemia,

nausea,

interstitial

lung

disease

(ILD)
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Table 2: Performance in HER2-Low Metastatic Breast
Cancer

Therapy Trial
Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade ≥3
Adverse
Events

BB-1701

Phase I

Cohort

Expansion

Pretreated

HER2-low

metastatic

breast

cancer

27.8% -

40.0%

(across

different

dose

levels)

Not

Reported

Not

Reported

Peripheral

neuropathy

Fam-

trastuzuma

b

deruxtecan

(T-DXd)

DESTINY-

Breast04

Pretreated

HER2-low

metastatic

breast

cancer

50%
9.9

months[10]

23.4

months[10]

Neutropeni

a, anemia,

fatigue,

ILD[11]

Table 3: Performance in HER2-Positive
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Therapy Trial
Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade ≥3
Adverse
Events

BB-1701

Phase I

(NCT0425

7110)

Heavily

pretreated,

HER2-

expressing

solid

tumors

(including

gastric

cancer)

All 5

gastric

cancer

patients

had stable

disease

Not

Reported

Not

Reported

Peripheral

neuropathy

,

neutropeni

a,

increased

AST/ALT

Trastuzum

ab +

Chemother

apy

ToGA

First-line

HER2+

advanced

gastric

cancer

47.3%[12]
6.7

months[13]

13.8

months[8]

[14]

Neutropeni

a, nausea,

vomiting

Fam-

trastuzuma

b

deruxtecan

(T-DXd)

DESTINY-

Gastric01

≥2 prior

lines of

therapy for

HER2+

advanced

gastric

cancer

51.3% 5.6 months
12.5

months

Neutropeni

a, anemia,

decreased

white blood

cell count,

ILD[15]

Experimental Protocols
BB-1701 Clinical Trials (Phase I/II)

Study Design: Open-label, multicenter, dose-escalation and cohort expansion studies.[4][5]

[12]

Patient Population: Patients with locally advanced or metastatic HER2-expressing solid

tumors who have progressed on or are intolerant to standard therapies. HER2 status
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(positive or low) is confirmed by central laboratory testing (IHC and/or ISH).[5][10][12]

Treatment Regimen: BB-1701 administered as an intravenous infusion every 3 weeks at

various dose levels (e.g., 1.0, 1.2, 1.4, 1.6 mg/kg).[5]

Efficacy Assessment: Tumor response is evaluated every 6 weeks according to RECIST v1.1

criteria.[12]

Safety Assessment: Adverse events are monitored and graded according to NCI CTCAE.

CLEOPATRA Trial (Pertuzumab)
Study Design: Randomized, double-blind, placebo-controlled, phase III trial.[16]

Patient Population: Patients with HER2-positive metastatic breast cancer who had not

received prior chemotherapy or biological treatment for their metastatic disease.[14]

Treatment Regimen: Intravenous pertuzumab (840 mg loading dose, then 420 mg) or

placebo, plus trastuzumab (8 mg/kg loading dose, then 6 mg/kg), and docetaxel (75 mg/m²)

administered every 3 weeks.[16]

Efficacy Assessment: Primary endpoint was progression-free survival, assessed by an

independent review committee. Overall survival was a key secondary endpoint.

HER2 Status Determination: HER2 positivity was centrally confirmed.

EMILIA Trial (T-DM1)
Study Design: Randomized, open-label, phase III trial.[8]

Patient Population: Patients with HER2-positive, unresectable, locally advanced or

metastatic breast cancer previously treated with trastuzumab and a taxane.[17]

Treatment Regimen: Intravenous T-DM1 (3.6 mg/kg) every 3 weeks or oral capecitabine

(1000 mg/m² twice daily for 14 days) plus oral lapatinib (1250 mg daily).[8]

Efficacy Assessment: Co-primary endpoints were progression-free survival (by independent

review) and overall survival.[8]
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HER2 Status Determination: HER2 positivity was confirmed by a central laboratory (IHC 3+

or FISH amplification).[8]

DESTINY-Breast04 Trial (T-DXd in HER2-Low)
Study Design: Randomized, multicenter, open-label, phase III study.[11][18]

Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable and/or

metastatic breast cancer previously treated with 1-2 prior lines of chemotherapy in the

metastatic setting.[11]

Treatment Regimen: Intravenous T-DXd (5.4 mg/kg) every 3 weeks or physician's choice of

chemotherapy (capecitabine, eribulin, gemcitabine, paclitaxel, or nab-paclitaxel).[11]

Efficacy Assessment: Primary endpoint was progression-free survival in patients with

hormone receptor-positive disease, determined by blinded independent central review.[11]

HER2 Status Determination: HER2-low status was centrally confirmed.[11]

ToGA Trial (Trastuzumab in Gastric Cancer)
Study Design: Open-label, international, phase III, randomized controlled trial.[1][19]

Patient Population: Patients with HER2-positive advanced gastric or gastroesophageal

junction cancer.[19]

Treatment Regimen: Chemotherapy (capecitabine plus cisplatin or 5-fluorouracil plus

cisplatin) every 3 weeks for six cycles, with or without intravenous trastuzumab (8 mg/kg

loading dose, then 6 mg/kg) until disease progression.[19]

Efficacy Assessment: The primary endpoint was overall survival.[19]

HER2 Status Determination: HER2 positivity was determined by immunohistochemistry or

fluorescence in-situ hybridization.[19]

DESTINY-Gastric01 Trial (T-DXd in Gastric Cancer)
Study Design: Open-label, multicenter, randomized, phase II trial.[15]
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Patient Population: Patients with HER2-positive advanced gastric or gastroesophageal

junction adenocarcinoma that had progressed after at least two previous lines of therapy

including trastuzumab.[15]

Treatment Regimen: Intravenous T-DXd (6.4 mg/kg) every 3 weeks or physician's choice of

chemotherapy (irinotecan or paclitaxel).[15]

Efficacy Assessment: The primary endpoint was objective response rate by independent

central review.[15]

HER2 Status Determination: HER2 positivity was centrally confirmed (IHC 3+ or IHC

2+/ISH+).
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Caption: Mechanism of action of BB-1701 and trastuzumab on HER2-positive cancer cells.

Experimental Workflow for a Comparative Clinical Trial
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Caption: Generalized workflow for a randomized clinical trial comparing BB-1701 to a standard-

of-care therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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